1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
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Overview
Description
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a thiourea backbone, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 4-methoxyaniline with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy and thiophenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxyphenyl and thiophenyl groups contribute to the compound’s overall binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea include other thiourea derivatives with different substituents on the phenyl or thiophenyl rings. For example:
1-(4-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea: This compound has a chlorine atom instead of a methoxy group, which can alter its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-3-(furan-2-ylmethyl)thiourea: Here, the thiophene ring is replaced with a furan ring, leading to differences in electronic properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-6-4-10(5-7-11)15-13(17)14-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJOTAZXNLWDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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